2-(Tert-butyl)-7-fluoro-1h-indol-5-amine
Description
Significance of the Indole (B1671886) Nucleus as a Versatile Heterocyclic Scaffold in Advanced Chemical Synthesis
The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of contemporary chemical synthesis and medicinal chemistry. ijpsr.comirjmets.com Its structure is not merely a synthetic curiosity but a "privileged scaffold," meaning it is a molecular framework that can bind to a variety of biological targets, making it a frequent component of biologically active compounds. researchgate.netresearchgate.net The indole core is present in a vast array of natural products, including the essential amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. irjmets.com
In chemical research, the indole ring's electron-rich nature makes it highly reactive towards electrophilic substitution, particularly at the C3 position. irjmets.com This reactivity, combined with its relative stability and conformational rigidity, provides a reliable platform for constructing complex molecules. nih.gov Chemists have developed numerous methods for its synthesis, such as the Fischer, Leimgruber-Batcho, and Bartoli syntheses, which allow for the creation of a diverse library of indole derivatives. irjmets.com This versatility has established the indole nucleus as a fundamental building block in the discovery of new chemical entities. ijpsr.com
Strategic Incorporation of Halogenation (Fluorine) in Indole Derivatives for Modulating Electronic and Steric Properties in Research Contexts
The introduction of fluorine into organic molecules is a widely used strategy in modern drug design and materials science. researchgate.net When applied to the indole scaffold, fluorination can profoundly alter the molecule's properties. Fluorine is the most electronegative element, and its incorporation creates a strong, polarized carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.gov
This powerful electron-withdrawing effect can modulate the acidity (pKa) of nearby functional groups, which in turn influences solubility and binding interactions. u-tokyo.ac.jpresearchgate.net Furthermore, substituting hydrogen with fluorine can block sites of metabolic oxidation. For instance, the para-position of an aromatic ring is often susceptible to oxidation by cytochrome P450 enzymes; placing a fluorine atom at such a position can prevent this metabolic pathway, thereby increasing the compound's stability and retention time in biological systems. nih.gov While fluorine's van der Waals radius is only slightly larger than that of hydrogen, its unique electronic properties can lead to significant changes in molecular conformation and electrostatic interactions with protein targets. researchgate.netbenthamscience.com
Consequence of Bulky Alkyl Substituents (Tert-Butyl) on Indole Structural Features and Reactivity in Mechanistic Studies
The incorporation of sterically demanding groups, such as the tert-butyl group, onto the indole nucleus has significant consequences for the molecule's structure and reactivity. A tert-butyl group introduces considerable bulk, which can create steric hindrance around the substitution site. This hindrance can influence the molecule's preferred conformation and affect its ability to interact with other molecules or active sites. rsc.orgmdpi.com
Overview of 2-(Tert-butyl)-7-fluoro-1H-indol-5-amine within the Landscape of Advanced Indole Chemistry Research
The compound this compound (CAS No. 952664-95-8) is a prime example of a multi-substituted indole designed for specialized research applications, particularly in the development of novel therapeutic agents. chemimpex.comnbinno.combldpharm.com Its structure strategically combines the features discussed previously:
The Indole Core : Provides the fundamental heterocyclic scaffold known for its biological relevance. nih.gov
A C2-tert-butyl Group : This bulky substituent at the 2-position introduces significant steric hindrance, which can enhance molecular stability and modulate reactivity.
A C7-fluoro Group : The fluorine atom at the 7-position introduces strong electronegativity, influencing the electronic properties of the benzene portion of the indole ring and potentially blocking metabolic degradation. researchgate.netnih.gov
A C5-amine Group : The amino (-NH2) group at the 5-position acts as a key functional handle for further synthetic modifications and can participate in crucial hydrogen bonding interactions.
This specific combination of substituents yields a molecule with enhanced stability and tailored reactivity, making it a valuable intermediate in chemical synthesis. chemimpex.com It is explored in research contexts such as oncology and neurology, where fine-tuning molecular properties is critical for targeting specific biological pathways. chemimpex.com
Data Tables
Table 1: Physicochemical Properties of Key Substituents
This table compares the fundamental properties of the substituents discussed.
| Substituent | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | General Effect |
| Hydrogen (H) | 1.20 | 2.20 | Baseline reference |
| Fluorine (F) | 1.47 | 3.98 | Strongly electron-withdrawing, metabolic blocker nih.govu-tokyo.ac.jp |
| Tert-butyl (-C(CH₃)₃) | ~3.5 | ~2.55 (for Carbon) | Sterically bulky, weakly electron-donating mdpi.comcardiff.ac.uk |
Table 2: Properties of this compound
This table provides identification and basic molecular data for the title compound.
| Property | Value |
| CAS Number | 952664-95-8 nbinno.com |
| Molecular Formula | C₁₂H₁₅FN₂ |
| Molecular Weight | 206.26 g/mol |
| Common Precursor | 7-fluoro-5-nitro-1H-indole chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-7-fluoro-1H-indol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-12(2,3)10-5-7-4-8(14)6-9(13)11(7)15-10/h4-6,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLSWZVKSGUACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=CC(=C2N1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244780 | |
| Record name | 2-(1,1-Dimethylethyl)-7-fluoro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952664-95-8 | |
| Record name | 2-(1,1-Dimethylethyl)-7-fluoro-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952664-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-7-fluoro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 7 Fluoro 1h Indol 5 Amine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. The primary amine at the C5 position is a strong activating group and an ortho, para-director. Consequently, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions, which are ortho to the amine. The C3 position, typically the most nucleophilic site in unsubstituted indoles, is sterically hindered by the adjacent C2-tert-butyl group, potentially diminishing its reactivity towards bulky electrophiles.
The fluorine atom at C7 deactivates the ring towards electrophilic attack through its inductive effect, but this is likely overridden by the powerful activating effect of the C5-amine. The regiochemical outcome of electrophilic substitution will therefore be a delicate balance between the directing effects of the amine and fluorine substituents, as well as the steric hindrance imposed by the tert-butyl group.
Conversely, nucleophilic aromatic substitution on the indole ring is generally disfavored due to its high electron density. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system, which are absent in this molecule. Therefore, direct nucleophilic substitution on the carbocyclic portion of the indole is not a typically observed reaction pathway under standard conditions.
Transformations Involving the Primary Amine Functional Group
The primary amine at the C5 position is a versatile functional handle, enabling a wide array of synthetic modifications to produce a diverse library of derivatives.
The primary amine of 2-(tert-butyl)-7-fluoro-1H-indol-5-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and proceeds under mild conditions.
Alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often challenging to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination with an appropriate aldehyde or ketone is often the preferred method.
Arylation of the primary amine can be accomplished via transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful method allows for the formation of a C-N bond between the indoleamine and an aryl halide or triflate, providing access to a wide range of diarylamine derivatives.
| Reaction Type | Reagents and Conditions | Product Type | Plausible Example |
|---|---|---|---|
| Acylation | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | Amide | N-(2-(tert-butyl)-7-fluoro-1H-indol-5-yl)acetamide |
| Alkylation (Reductive Amination) | Acetone, Sodium triacetoxyborohydride, Dichloroethane, rt | Secondary Amine | 2-(tert-butyl)-7-fluoro-N-isopropyl-1H-indol-5-amine |
| Arylation (Buchwald-Hartwig) | Bromobenzene, Pd2(dba)3, BINAP, NaOtBu, Toluene, 100 °C | Diaryl Amine | 2-(tert-butyl)-7-fluoro-N-phenyl-1H-indol-5-amine |
The formation of amide bonds, as discussed in the acylation section, is a robust and fundamental transformation for this compound. A wide variety of carboxylic acids can be coupled with the primary amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization if chiral acids are used. masterorganicchemistry.comorgoreview.com
Carbamates can be synthesized by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc-anhydride), in the presence of a base. This reaction provides a stable, protected amine derivative that can be useful in multi-step syntheses.
| Linkage Type | Reagents and Conditions | Product Type | Plausible Example |
|---|---|---|---|
| Amide | Benzoic acid, EDC, HOBt, DMF, rt | N-Benzoyl derivative | N-(2-(tert-butyl)-7-fluoro-1H-indol-5-yl)benzamide |
| Carbamate (B1207046) | Di-tert-butyl dicarbonate (Boc2O), Triethylamine, THF, rt | N-Boc protected amine | tert-butyl (2-(tert-butyl)-7-fluoro-1H-indol-5-yl)carbamate |
The primary amine of this compound serves as a key nucleophile for the construction of more complex heterocyclic systems.
Piperazine (B1678402) moieties can be introduced by reacting the amine with bis(2-chloroethyl)amine (B1207034) or a similar dielectrophile. This reaction proceeds via a double N-alkylation to form the six-membered piperazine ring.
The synthesis of benzothiazoles can be achieved through several methods, a common one being the reaction of the arylamine with a source of sulfur and a carbon electrophile, or by reacting it with 2-aminothiophenol (B119425) and an oxidizing agent. A well-established route involves the reaction of the arylamine with potassium thiocyanate (B1210189) and bromine to form an intermediate, which then cyclizes to the benzothiazole (B30560) core.
| Heterocyclic System | General Method | Plausible Reagents | Product Type |
|---|---|---|---|
| Piperazine | Double N-alkylation | Bis(2-chloroethyl)amine, Na2CO3, Butanol, reflux | 1-(2-(tert-butyl)-7-fluoro-1H-indol-5-yl)piperazine |
| Benzothiazole | Jacobson-Hugershoff Synthesis | Potassium thiocyanate, Bromine, Acetic acid | 2-Amino-6-(2-(tert-butyl)-7-fluoro-1H-indol-5-yl)benzothiazole |
Analysis of Reaction Mechanisms and Intermediates
The reactions of this compound are governed by well-established organic chemistry principles. Electrophilic aromatic substitution proceeds via the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate dictates the regiochemical outcome, with substitution favored at positions that allow for resonance delocalization of the positive charge involving the potent electron-donating amine group.
Amide and carbamate formation are examples of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating or carbamoylating agent. This leads to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride, anhydride, or alkoxy group) to yield the final product. The use of coupling agents like DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating the reaction. orgoreview.comyoutube.com
The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle is generally believed to involve: 1) oxidative addition of the aryl halide to a Pd(0) complex, 2) coordination of the amine to the resulting Pd(II) complex, 3) deprotonation of the coordinated amine by a base to form a palladium-amido complex, and 4) reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org
Understanding Regioselectivity and Stereoselectivity in Complex Transformations
Regioselectivity in electrophilic aromatic substitution on the indole ring is primarily controlled by the C5-amino group, which strongly directs incoming electrophiles to the C4 and C6 positions. perlego.com Steric hindrance from the C2-tert-butyl group may disfavor substitution at the C3 position, and to a lesser extent, the C4 position, potentially leading to a preference for substitution at C6.
In reactions involving the amine functionality, regioselectivity is generally not a concern as the reaction occurs at the nitrogen atom. However, in cases of potential over-alkylation, the regioselectivity of the second alkylation (forming a tertiary amine) would be dictated by the steric and electronic environment of the intermediate secondary amine.
Stereoselectivity becomes a consideration when the molecule reacts with chiral reagents or when a new stereocenter is formed. For instance, in the acylation of the amine with a chiral carboxylic acid, the resulting amide would be a mixture of diastereomers if the carboxylic acid is racemic. If an enantiopure acid is used, a single diastereomer would be formed. Similarly, if a chiral catalyst is employed in a reaction that creates a new stereocenter, such as certain types of alkylations or arylations, it may be possible to achieve stereoselective formation of one enantiomer over the other. However, without specific experimental data for this compound, any discussion of stereoselectivity remains speculative and would depend heavily on the specific reaction conditions and reagents employed.
Advanced Spectroscopic and Analytical Characterization for Research Insights
High-Resolution Mass Spectrometry for Mechanistic Elucidation and Isotopic Tracing
High-Resolution Mass Spectrometry (HRMS) would be a fundamental tool for the characterization of 2-(Tert-butyl)-7-fluoro-1h-indol-5-amine .
Accurate Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. This is crucial for confirming the successful synthesis of the target compound and distinguishing it from potential isomers or byproducts.
Fragmentation Analysis: By inducing fragmentation of the molecule, HRMS can help to elucidate its structure. The fragmentation pattern of the tert-butyl group, the indole (B1671886) core, and the positions of the fluorine and amine substituents would provide critical structural information.
Mechanistic Studies: In the context of reaction monitoring, HRMS could be employed to identify intermediates and byproducts, offering insights into the reaction mechanism during its synthesis.
Isotopic Tracing: Should isotopically labeled precursors be used in the synthesis, HRMS would be the primary technique to track the incorporation and position of the isotopes in the final molecule, which is invaluable for mechanistic studies of its formation or its behavior in biological systems.
While specific HRMS data for This compound is not available, a hypothetical HRMS analysis would be expected to confirm its molecular formula, C12H15FN2.
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. A full suite of NMR experiments would be required for the complete characterization of This compound .
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide information about the chemical environment of each proton and carbon atom in the molecule. The characteristic chemical shifts and coupling constants would help to confirm the presence of the tert-butyl group, the substituted indole ring, and the relative positions of the substituents. For instance, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H protons of the indole and amine groups, and the singlet for the tert-butyl group.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be essential. The chemical shift of the fluorine signal and its coupling with neighboring protons (¹H-¹⁹F coupling) would definitively confirm its position on the indole ring.
NOESY/ROESY: To investigate the spatial proximity of atoms and gain insights into the molecule's preferred conformation and any restricted rotation around single bonds (e.g., the bond connecting the tert-butyl group to the indole ring), Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be utilized.
Although no specific NMR data has been published, a patent for the synthesis of various amine-containing compounds describes general procedures that could be applicable to the synthesis of related indole structures. google.com
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Interactions and Electronic Structure Probes
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.
Functional Group Identification: FTIR and Raman spectra would clearly show the characteristic vibrational frequencies for the N-H stretches of the indole and amine groups, the C-H stretches of the aromatic ring and the tert-butyl group, and the C-F stretching vibration. The positions of these bands would be sensitive to the electronic environment and intermolecular interactions.
Hydrogen Bonding Analysis: The N-H stretching frequencies are particularly sensitive to hydrogen bonding. By analyzing the position and shape of these bands, it would be possible to study intra- and intermolecular hydrogen bonding involving the amine and indole N-H groups. These interactions can significantly influence the compound's physical properties and biological activity.
Electronic Structure Probes: Changes in the vibrational frequencies upon substitution can provide insights into the electronic effects of the fluorine and tert-butyl groups on the indole ring.
General studies on the vibrational spectra of substituted indoles and tert-butyl containing compounds exist, but specific data for This compound is absent from the literature. researchgate.net
X-ray Crystallography for Precise Solid-State Structural Determination (if applicable)
If a suitable single crystal of This compound can be obtained, X-ray crystallography would provide the most definitive and precise three-dimensional structural information.
Molecular Geometry: This technique would determine the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would confirm the connectivity and provide precise details about the planarity of the indole ring and the orientation of the substituents.
Conformation: The crystal structure would reveal the preferred conformation of the molecule in the solid state, including the rotational position of the tert-butyl group.
Intermolecular Interactions: X-ray crystallography would also elucidate the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonds and van der Waals forces. This information is crucial for understanding the solid-state properties of the compound.
While crystal structures of related indole derivatives have been reported, no crystallographic data for This compound is currently available in the Cambridge Structural Database or other public repositories.
Computational Chemistry and Theoretical Studies of 2 Tert Butyl 7 Fluoro 1h Indol 5 Amine
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. For a molecule like 2-(tert-butyl)-7-fluoro-1H-indol-5-amine, DFT would be employed to calculate its ground-state electronic energy, electron density, and other fundamental properties. Time-Dependent DFT (TD-DFT) extends these principles to study excited states, making it suitable for predicting spectroscopic properties.
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
An Electrostatic Potential (ESP) surface map is a visualization that illustrates the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating different potential values:
Red: Regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like nitrogen, oxygen, or fluorine). These areas are susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, usually found around electropositive atoms like hydrogen atoms attached to heteroatoms. These areas are attractive to nucleophiles.
Green/Yellow: Regions of neutral or near-zero potential, often corresponding to nonpolar parts of the molecule, such as hydrocarbon moieties.
For this compound, an ESP map would likely show a negative potential (red) near the fluorine atom and the amine group's nitrogen, highlighting these as sites for potential hydrogen bonding or electrophilic interaction. A positive potential (blue) would be expected on the amine and indole (B1671886) N-H protons.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
DFT and TD-DFT calculations can predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental data or for identifying unknown compounds.
UV-Vis Spectra: TD-DFT can calculate the energies of electronic transitions, which correspond to absorption maxima (λmax) in a UV-Vis spectrum.
IR Spectra: DFT calculations can determine the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum, helping to identify functional groups.
NMR Spectra: Theoretical calculations can predict the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts (δ) for nuclei like ¹H, ¹³C, and ¹⁹F.
Validation involves comparing these computationally predicted spectra with experimentally measured spectra. A strong correlation between the two provides confidence in the accuracy of the computed molecular structure and the chosen theoretical method.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would provide insight into the dynamic behavior of this compound.
Conformational Landscapes: The molecule is not static. The tert-butyl group can rotate, and the molecule can vibrate. MD simulations can explore the different possible conformations (spatial arrangements) of the molecule and determine their relative stabilities, revealing the most populated or energetically favorable shapes.
Solvent Effects: The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations can explicitly model solvent molecules (e.g., water) around the solute. This allows for the study of how solvent interactions, such as hydrogen bonding, influence the solute's conformation, stability, and dynamics. For example, simulations could show how water molecules arrange around the polar amine and fluorine groups.
In Silico Molecular Docking Studies for Elucidating Interaction Modes in Biological Research Systems (without clinical implications)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in structural biology and drug discovery research.
Ligand-Target Interaction Profiling and Hotspot Identification
In a hypothetical research context, if this compound were being investigated as a ligand for a specific protein target, docking studies would be performed.
Ligand-Target Interaction Profiling: The simulation would place the ligand into the protein's binding site in many different possible orientations and conformations. These poses are then "scored" based on factors like electrostatic compatibility and intermolecular forces. The result is a profile of potential binding modes, detailing specific interactions such as:
Hydrogen bonds (e.g., between the ligand's amine group and a protein's carbonyl oxygen).
Hydrophobic interactions (e.g., between the tert-butyl group and nonpolar amino acid residues).
Pi-stacking (between the indole ring and aromatic residues like phenylalanine or tyrosine).
Hotspot Identification: By analyzing the most stable binding poses, researchers can identify "hotspots"—key amino acid residues in the protein's binding site that contribute most significantly to the binding affinity. This information is crucial for understanding the structural basis of molecular recognition in a non-clinical research setting.
Predictive Binding Affinity Methodologies in Molecular Modeling
Predicting the binding affinity between a small molecule, such as this compound, and a protein target is a cornerstone of modern drug discovery. Various computational methodologies are employed to estimate this affinity, which is often expressed as the binding free energy (ΔG_bind) or related constants like Ki (inhibition constant) or Kd (dissociation constant). These methods range from rapid, less computationally intensive approaches to more rigorous, resource-demanding calculations.
Docking and Scoring: Molecular docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, a docking study would involve placing the molecule into the active site of a target protein and evaluating the potential binding modes. The process relies on scoring functions, which are mathematical models that estimate the binding affinity. These functions consider various intermolecular interactions, including:
Hydrogen Bonds: The amine group at C5 and the indole N-H are potential hydrogen bond donors, while the fluorine atom at C7 can act as a weak hydrogen bond acceptor.
Van der Waals Interactions: The bulky tert-butyl group at C2 would have significant van der Waals interactions with nonpolar residues in the binding pocket.
Molecular Dynamics (MD) Simulations: Following docking, molecular dynamics simulations can provide a more dynamic and accurate picture of the protein-ligand complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the protein upon binding, as well as the explicit modeling of solvent effects. By running simulations of the complex, it is possible to calculate the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations can help refine the initial docking predictions and provide a more robust estimation of binding affinity. For instance, MD simulations could reveal how the C7-fluoro substituent influences the local water network within the binding site, potentially displacing key water molecules to enhance affinity.
Advanced Methods: For even higher accuracy, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used. These "alchemical" free energy calculations simulate a non-physical pathway to transform the ligand into another molecule (or into nothing) to compute the free energy difference. While computationally expensive, they are considered among the most accurate methods for predicting relative binding affinities between a series of related compounds. For example, FEP could be used to predict the change in binding affinity resulting from the substitution of the 7-fluoro group with a hydrogen or a chloro group.
The table below illustrates the type of data that would be generated from such predictive studies, using hypothetical values for this compound against a kinase target, a common target for indole-based inhibitors.
| Methodology | Predicted Metric | Hypothetical Value for this compound | Interpretation |
| Molecular Docking | Docking Score | -9.5 kcal/mol | A strong initial predicted interaction. |
| MM/PBSA | Binding Free Energy (ΔG) | -45.2 kcal/mol | Favorable binding, considering solvent effects. |
| FEP (vs. non-fluorinated analog) | Relative Binding Free Energy (ΔΔG) | -1.2 kcal/mol | The 7-fluoro group enhances binding affinity. |
This table contains hypothetical data for illustrative purposes.
Chemoinformatics and QSAR Approaches for Structural Design and Library Generation
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential for systematically exploring the chemical space around a lead compound like this compound. These approaches use statistical and machine learning models to correlate chemical structure with biological activity, guiding the design of new, potentially more potent and selective molecules.
Descriptor Calculation: The first step in any QSAR study is to represent the chemical structure numerically using molecular descriptors. For this compound and its analogs, a wide range of descriptors would be calculated, including:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices (e.g., Kier & Hall indices), molecular connectivity, and 2D pharmacophore fingerprints.
3D Descriptors: Molecular shape, volume, surface area, and descriptors from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D fields around the molecule representing steric, electrostatic, hydrophobic, and hydrogen-bonding properties.
QSAR Model Development: Once descriptors are calculated for a library of related indole derivatives with known biological activities, a mathematical model is built to relate these descriptors to the activity. Common methods for model building include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forest.
A hypothetical QSAR equation for a series of 2,5,7-substituted indoles might look like this:
pIC₅₀ = 0.6 * ClogP - 0.2 * TPSA + 0.9 * (Presence of H-bond donor at C5) + 1.5 * (Electrostatic potential at C7) + constant
This equation would suggest that higher lipophilicity (ClogP) and the presence of a hydrogen bond donor at the 5-position are beneficial for activity, while a larger polar surface area (TPSA) is detrimental. The positive coefficient for the electrostatic potential at C7 would indicate that an electron-withdrawing group like fluorine is favorable. Such models are rigorously validated using internal and external test sets of compounds to ensure their predictive power. nih.gov
Library Generation and Virtual Screening: The insights gained from QSAR models are then used to design a virtual library of new compounds. For example, based on the hypothetical QSAR model above, a virtual library could be generated by exploring various substituents at the 2, 5, and 7 positions of the indole scaffold that are predicted to enhance activity. This library can then be screened in silico using the developed QSAR model or by docking into the target protein structure. This process prioritizes the most promising candidates for synthesis and biological testing, making the drug discovery process more efficient.
The table below provides an example of the types of descriptors that would be calculated for this compound in a chemoinformatics study.
| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Significance |
| Physicochemical | Molecular Weight | 206.27 g/mol | Influences absorption and distribution. |
| Lipophilicity | ClogP | 3.1 | Indicates good membrane permeability. |
| Topological | Topological Polar Surface Area (TPSA) | 41.5 Ų | Relates to transport properties. |
| Electronic | Hammett Constant (σ) of F at C7 | +0.06 | Indicates electron-withdrawing nature. |
This table contains illustrative data for this compound.
By combining predictive binding affinity methodologies with chemoinformatics and QSAR, researchers can build a comprehensive understanding of the structure-activity relationships for this compound and its analogs, guiding the rational design of new and improved therapeutic agents.
Structure Activity Relationship Sar Studies in Non Clinical Research Contexts
Influence of the Tert-Butyl Group on Molecular Recognition and Binding Specificity
The tert-butyl group, a bulky and hydrophobic substituent, significantly impacts the steric and hydrophobic profile of a molecule. Its presence at the C2 position of the indole (B1671886) ring in 2-(tert-butyl)-7-fluoro-1H-indol-5-amine is expected to be a primary determinant of binding specificity and molecular recognition.
Research on related compounds demonstrates that bulky substituents can dictate selectivity for specific biological targets. For instance, in studies of dipeptide inhibitors targeting the immunoproteasome, a bulky group at the P1 position was found to be a major factor in achieving selective inhibition of the chymotryptic β5i subunit over the β5c subunit. nih.gov This suggests that the large, three-dimensional structure of the tert-butyl group can be exploited to fit into specific, often hydrophobic, binding pockets, thereby excluding the molecule from binding to off-targets that have smaller or differently shaped pockets.
Furthermore, the introduction of a tert-butyl group can enhance binding potency. In the same study on β5i inhibitors, a P3 glutamine residue with a tert-butyl amide side chain was shown to improve potency by 3- to 50-fold. nih.gov This enhancement is often attributed to favorable van der Waals interactions between the tert-butyl group and nonpolar amino acid residues within the target's binding site. In the context of tryptophan-containing peptides, analogues with tert-butylated tryptophan residues have demonstrated remarkable biological potency, underscoring the potential of this group to positively modulate activity. researchgate.net The rate and specificity of tert-butylation, and thus its effect, can be highly dependent on the chemical environment. researchgate.net
| Compound/Scaffold | Position of Tert-Butyl/Bulky Group | Observed Effect | Reference |
|---|---|---|---|
| Dipeptide Inhibitors | P1 Position (C-cap) | Major determinant of selective inhibition of β5i over β5c. | nih.gov |
| Dipeptide Inhibitors | P3 Glutamine Side Chain (t-butyl amide) | Improved potency for β5i by 3- to 50-fold. | nih.gov |
| Corticotropin Analogues | Tryptophan Residue (Position 9) | Resulted in analogues with remarkable steroidogenic activity. | researchgate.net |
Role of Fluorine Substitution in Modulating Electronic Properties and Molecular Interactions within Indole Scaffolds
The substitution of a hydrogen atom with fluorine introduces a small, highly electronegative element that can profoundly alter a molecule's physicochemical properties without adding significant steric bulk. researchgate.netbenthamscience.com The placement of a fluorine atom at the C7 position of the indole scaffold affects the electronic distribution of the entire ring system and introduces new potential for specific molecular interactions.
Fluorine is a strong electron-withdrawing group, and its presence on the aromatic ring alters the molecule's dipole moment and the acidity (pKa) of nearby functional groups due to strong inductive effects. mdpi.com This modulation of electronic properties can be crucial for optimizing binding affinity. The carbon-fluorine bond is highly stable and can participate in unique, non-covalent interactions, including charge-dipole and dipole-dipole interactions with receptor surfaces. researchgate.net In some instances, fluorine can act as a bioisostere of a hydroxyl group or as a weak hydrogen bond acceptor. researchgate.net
In research on 9H-pyrimido[4,5-b]indoles, a halogen substituent at the 7-position was observed to point towards a hydrophobic region of the target kinase, contributing to a stable binding conformation. mdpi.com Fluorine substitution is also a common strategy to block sites of metabolic oxidation, thereby improving the metabolic stability of a compound. mdpi.com However, the effect of fluorination is highly context-dependent. For example, while a fluorinated indole was theorized to enhance binding to the EGFR T790M mutant, the resulting derivative of AZD9291 actually led to a loss of kinase activity. nih.gov This highlights that the benefits of fluorine substitution must be evaluated on a case-by-case basis.
| Scaffold | Position of Fluorine | Observed Effect | Reference |
|---|---|---|---|
| General Therapeutic Molecules | Aromatic Rings | Alters pKa, metabolic stability, and binding affinities; can participate in charge-dipole interactions. | researchgate.netmdpi.com |
| Quinolones (structurally similar to indoles) | C6 Position | Greatly increases binding strength to DNA gyrase. | researchgate.net |
| AZD9291 Derivatives (Indole-based) | Indole Ring | Resulted in a loss of kinase activity against EGFR. | nih.gov |
| 9H-pyrimido[4,5-b]indoles | 7-Position | Points towards a hydrophobic region of the kinase, contributing to stable binding. | mdpi.com |
Systematic Investigation of Indole Ring Substituent Effects on Reactivity and Molecular Recognition
The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C3 position, because this pathway does not disrupt the aromaticity of the fused benzene (B151609) ring. nih.govstackexchange.com The nature and position of substituents on both the pyrrole (B145914) and benzene portions of the indole scaffold are critical for defining its reactivity and molecular recognition profile.
In this compound, the benzene ring is decorated with both an electron-donating group (EDG), the 5-amine, and an electron-withdrawing group (EWG), the 7-fluoro. Studies on 4-substituted indoles have shown that such groups can systematically "tune" the electronic properties of the chromophore; EWGs tend to shift the maximum absorbance wavelength to the red, while EDGs cause a blue shift. nih.gov This demonstrates the profound impact substituents have on the electronic structure of the indole core.
The amine group at C5 and the N-H group of the indole ring are capable of acting as hydrogen bond donors, which is often a crucial interaction for receptor binding. researchgate.net Research on N-(indol-3-ylglyoxyl)arylalkylamides showed that replacing the indole N-H with an N-methyl group resulted in inactive compounds, suggesting the N-H is engaged in a critical hydrogen bond with the target receptor or is sterically repelled by the binding site. nih.gov The position of substituents is also paramount. In one series of compounds, replacing a hydrogen at the 5-position with a nitro group (a strong EWG) caused a significant decrease in binding affinity. nih.gov This underscores the sensitivity of molecular recognition to the electronic and steric properties of the substituent at the C5 position, where the target molecule has an amine group.
| Position | Substituent | Observed Effect | Reference |
|---|---|---|---|
| N1 | Methyl (-CH₃) | Led to inactive compounds, implying the N-H is critical for binding. | nih.gov |
| C3 | Unsubstituted | Most reactive position for electrophilic substitution. | nih.govstackexchange.com |
| C4 | Electron-Withdrawing Group (EWG) | Shifts absorption wavelength to the red. | nih.gov |
| C4 | Electron-Donating Group (EDG) | Shifts absorption wavelength to the blue. | nih.gov |
| C5 | Nitro (-NO₂) | Drastically decreased binding affinity compared to hydrogen. | nih.gov |
Comparative Analysis of this compound with Related Indole and Indoline (B122111) Scaffolds Regarding Interaction Profiles
The interaction profile of an indole-based compound can be benchmarked against related heterocyclic scaffolds to understand the contribution of the core structure. A key comparison is with the indoline scaffold, which features a saturated five-membered ring fused to the benzene ring. This saturation removes the planarity and aromaticity of the pyrrole portion, introducing greater conformational flexibility. This structural difference can lead to completely different binding modes and biological activities, as seen in comparative studies of indoline-2-thiones and their 3H-indole-2-thiol tautomers. researchgate.net
The choice of the heterocyclic core itself is a major determinant of activity. In SAR studies of immunoproteasome inhibitors, replacing a naphthyl ring at the P1 position with a 4-indolemethyl group decreased potency against β5i while increasing activity against β5c, thereby altering the selectivity profile. nih.gov In contrast, using a quinolinyl moiety at the same position eliminated inhibitory activity altogether, demonstrating that even closely related aromatic systems can have vastly different interaction profiles. nih.gov
Direct comparisons of substituted analogues further illuminate SAR. The aforementioned loss of activity when an indole was fluorinated highlights a significant difference in the interaction profile compared to its non-fluorinated counterpart. nih.gov Similarly, studies on 9H-pyrimido[4,5-b]indoles showed that while 7-chloro and 7-bromo analogues adopted highly similar binding modes, they exhibited different potencies, with the (R)-enantiomer of the 7-bromo compound being the more potent inhibitor of GSK-3β. mdpi.com This illustrates that subtle changes to the substituent at the 7-position can fine-tune binding affinity, a principle that applies directly to the 7-fluoro group in the target molecule.
| Scaffold 1 | Scaffold 2 | Key Difference | Impact on Interaction Profile | Reference |
|---|---|---|---|---|
| Indole | Indoline | Aromatic vs. Saturated pyrrole ring | Indoline is non-planar and more flexible, leading to different binding modes. | researchgate.net |
| Naphthylmethyl Inhibitor | Indolemethyl Inhibitor | Core aromatic system | Indolemethyl group altered potency and selectivity profile for β5i/β5c. | nih.gov |
| Non-fluorinated Indole | Fluorinated Indole | Fluorine substitution | Fluorination led to a loss of kinase activity in a specific context. | nih.gov |
| 7-Chloro-pyrimido[4,5-b]indole | 7-Bromo-pyrimido[4,5-b]indole | Halogen at C7 | Similar binding mode but different inhibitory potencies against GSK-3β. | mdpi.com |
Applications of 2 Tert Butyl 7 Fluoro 1h Indol 5 Amine As a Research Scaffold and Chemical Probe
Utilization in the Synthesis of Complex Polycyclic and Heterocyclic Structures
The presence of a primary amine at the C5 position of the indole (B1671886) ring makes 2-(Tert-butyl)-7-fluoro-1H-indol-5-amine a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures. Aminoindoles are known to serve as versatile nucleophiles in a variety of chemical transformations, enabling the construction of fused ring systems. acs.orgnih.gov
The amino group can participate in reactions such as Pictet-Spengler-type cyclizations, which are instrumental in the synthesis of β-carbolines and other polycyclic indole alkaloids. mdpi.com For instance, the reaction of an aminoindole with an aldehyde or ketone can initiate a cascade of reactions leading to the formation of new rings fused to the indole core. The 7-fluoro substituent can influence the reactivity of the indole ring system, potentially affecting the regioselectivity of these cyclization reactions. researchgate.net
Furthermore, the amino group can be readily transformed into other functional groups, such as diazonium salts, which are precursors for a wide array of cross-coupling reactions. This allows for the introduction of diverse substituents and the construction of novel heterocyclic systems. The tert-butyl group at the C2 position provides steric bulk, which can direct the regioselectivity of reactions at other positions of the indole ring and can also enhance the metabolic stability of the resulting complex molecules. etflin.comrug.nl The synthesis of polycyclic hetero-fused 7-deazapurine heterocycles, for example, has been achieved through the heterocyclization of 2-amino-1H-indole derivatives, highlighting the utility of aminoindoles in constructing complex, biologically relevant scaffolds. nih.govresearchgate.net
| Reaction Type | Potential Product Class | Role of this compound |
| Pictet-Spengler Reaction | Polycyclic Indole Alkaloids | Nucleophilic amine for cyclization |
| Diazotization followed by Coupling | Biaryl or Heteroaryl-substituted Indoles | Source of diazonium salt for C-C bond formation |
| Condensation with Dicarbonyls | Fused Heterocyclic Systems (e.g., Pyrroloquinoxalines) | Dinucleophile for ring formation |
Development of Novel Chemical Probes for Biochemical Pathway Elucidation in in vitro Systems
A chemical probe is a small molecule used to study and manipulate biological systems. The unique structural features of this compound make it an attractive scaffold for the development of such probes. The indole nucleus itself is inherently fluorescent, and its photophysical properties can be modulated by substituents. nih.gov
The amino group at the C5 position provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core structure's interaction with a biological target. For example, an indole-based fluorescent probe was developed to detect benzenethiols, where the indole served as the fluorophore. researchgate.net Similarly, the amino group of this compound could be acylated with a linker attached to a fluorescent dye, creating a probe to visualize the localization of a target protein within a cell.
The fluorine atom at the C7 position can serve as a sensitive reporter for ¹⁹F NMR spectroscopy. This technique allows for the detection and characterization of molecular interactions in complex biological milieu with minimal background interference. A chemical probe incorporating this fluorinated indole could be used to study protein-ligand binding events or to monitor enzyme activity in real-time.
| Probe Type | Key Feature Utilized | Potential Application |
| Fluorescent Probe | C5-amino group for fluorophore conjugation | Cellular imaging and localization studies |
| ¹⁹F NMR Probe | C7-fluoro substituent | Studying protein-ligand interactions and enzyme kinetics |
| Affinity-Based Probe | C5-amino group for biotin or affinity tag attachment | Target identification and proteomic studies |
Exploration as a Scaffold for Rational Design in Chemical Biology Research (e.g., studying enzyme inhibition mechanisms at a molecular level)
Rational drug design relies on a detailed understanding of the three-dimensional structure of a biological target. The indole scaffold is a common motif in kinase inhibitors and other targeted therapies. etflin.com The compound this compound can serve as a starting point for the rational design of enzyme inhibitors.
The tert-butyl group at the C2 position can be strategically employed to occupy hydrophobic pockets within an enzyme's active site, thereby increasing binding affinity and selectivity. The fluorine atom at the C7 position can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the active site. The amino group at C5 provides a vector for growing the molecule out of the active site to pick up additional interactions or to improve physicochemical properties.
For example, in the design of kinase inhibitors, the 7-azaindole (B17877) scaffold, a close analog of indole, is known to form key hydrogen bonds with the hinge region of the ATP-binding site. The 7-fluoroindole (B1333265) moiety in the title compound could similarly engage in important interactions. By systematically modifying the substituents on the this compound scaffold and evaluating their effects on enzyme inhibition, researchers can gain insights into the molecular mechanisms of enzyme function and develop more potent and selective inhibitors. nih.gov
| Target Class | Role of Scaffold Features | Example of Designed Interaction |
| Protein Kinases | C2-tert-butyl: Occupies hydrophobic pocket. C7-fluoro: Interacts with hinge region. C5-amino: Vector for further modification. | The tert-butyl group fits into a hydrophobic pocket near the ATP-binding site, while the C7-fluoro forms a hydrogen bond with a backbone amide of the hinge region. |
| Proteases | C2-tert-butyl: Steric shield to enhance stability. C7-fluoro: Modulates electronics of the indole ring. C5-amino: Forms salt bridge with acidic residue. | The amino group at C5 is protonated and forms an ionic bond with an aspartate or glutamate (B1630785) residue in the enzyme's active site. |
Contribution to the Fundamental Understanding of Indole-Based Pharmacophores in Target Engagement Research
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The indole scaffold is a key component of many pharmacophores. Studying the interactions of systematically substituted indoles, such as this compound, can contribute to a more fundamental understanding of how indole-based molecules engage with their biological targets.
By comparing the biological activity of this compound with that of related indole derivatives lacking one or more of its key substituents, researchers can dissect the contribution of each group to target binding. For example, comparing its activity to 2-(tert-butyl)-1H-indol-5-amine would reveal the impact of the 7-fluoro group. Similarly, comparison with 7-fluoro-1H-indol-5-amine would highlight the role of the C2-tert-butyl group.
This information is crucial for refining pharmacophore models and for the development of predictive in silico models for drug discovery. A well-defined pharmacophore model for a particular target can be used to virtually screen large compound libraries to identify new potential drug candidates. The data generated from studying compounds like this compound provides the empirical foundation for these computational approaches.
| Pharmacophore Feature | Corresponding Structural Element | Contribution to Target Engagement |
| Hydrophobic Feature | C2-tert-butyl group | Van der Waals interactions with nonpolar residues. |
| Hydrogen Bond Acceptor | C7-fluoro atom | Interaction with hydrogen bond donors in the binding pocket. |
| Hydrogen Bond Donor/Aromatic Feature | Indole N-H and aromatic system | Pi-stacking interactions and hydrogen bonding. |
| Positive Ionizable Feature | C5-amino group (protonated) | Ionic interactions with acidic residues. |
Future Directions and Emerging Research Avenues for 2 Tert Butyl 7 Fluoro 1h Indol 5 Amine
Development of Asymmetric Synthetic Routes to Chiral Analogs and Enantiomeric Studies
The creation of chiral molecules is a central theme in modern drug discovery, as different enantiomers of a compound can exhibit vastly different biological activities. The development of asymmetric synthetic methods to produce specific stereoisomers of 2-(tert-butyl)-7-fluoro-1H-indol-5-amine and its analogs is a critical future direction. While classical methods like the Fischer indole (B1671886) synthesis often yield a mixture of enantiomers, newer catalytic approaches offer the potential for high enantioselectivity. sciencedaily.com
Recent breakthroughs in organocatalysis and transition-metal catalysis have enabled the highly enantioselective synthesis of a wide array of chiral indole derivatives. acs.orgnih.gov For instance, chiral Brønsted acids have been successfully employed in the catalytic enantioselective reduction of 3H-indoles, providing optically active indolines with high enantiomeric excess. organic-chemistry.org Similarly, rhodium complexes with chiral ligands have proven effective in the asymmetric hydrogenation of substituted indoles. acs.org These methodologies could be adapted to introduce chirality into analogs of this compound, for example, by creating a stereocenter at a position adjacent to the indole ring or on a substituent.
Future research will likely focus on designing and screening chiral catalysts specifically tailored for the asymmetric synthesis of derivatives of this compound. The successful development of such routes would enable detailed enantiomeric studies to elucidate the structure-activity relationships of individual stereoisomers, a crucial step in the development of more potent and selective research compounds.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Derivatization
To accelerate the discovery process and explore a wider chemical space, the integration of modern synthesis technologies is paramount. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including improved reaction control, enhanced safety, and the potential for high-throughput library generation. numberanalytics.comnih.gov
Flow chemistry, where reactions are performed in a continuously flowing stream, has been successfully applied to the synthesis and derivatization of indoles. mdpi.comresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. For a compound like this compound, flow chemistry could be employed for efficient and scalable synthesis of the core structure or for the rapid derivatization of the 5-amino group.
Automated synthesis platforms, which can perform numerous reactions in parallel, are revolutionizing medicinal chemistry by enabling the rapid creation of large compound libraries. nih.govresearchgate.net These systems can be programmed to perform a variety of chemical transformations, and cartridge-based systems with pre-packaged reagents are making this technology more accessible. sigmaaldrich.comyoutube.com By coupling the this compound core with a diverse set of building blocks using an automated platform, researchers can efficiently generate a library of derivatives for biological screening.
| Technology | Potential Application for this compound | Key Advantages |
| Flow Chemistry | Scalable synthesis of the core indole structure; Continuous derivatization reactions. | Enhanced reaction control, improved safety, scalability. numberanalytics.commdpi.com |
| Automated Synthesis | High-throughput synthesis of a library of derivatives from the core scaffold. | Increased speed, parallel processing, reduced human error. nih.govsigmaaldrich.com |
Advanced Computational Modeling for De Novo Design of Indole Derivatives with Tailored Research Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the de novo design of molecules with specific, tailored properties. nih.govspringernature.com For this compound, advanced computational modeling can guide the design of new derivatives with enhanced biological activity or improved physicochemical properties.
Structure-based drug design and molecular docking studies can be used to predict how derivatives of this indole will interact with specific biological targets. nih.govresearchgate.net By modeling the binding of virtual compounds to a protein's active site, researchers can prioritize the synthesis of molecules that are most likely to be active. This approach has been successfully used to design novel indole-2-carboxamide inhibitors of PI3Kα/EGFR. nih.gov
Quantum chemical calculations can provide further insights into the electronic properties of the indole core and its derivatives. nih.govrsc.org These calculations can help in understanding the impact of different substituents on the molecule's reactivity and its potential to act as a bioisostere for other chemical groups. acs.orgnih.gov This information is invaluable for designing compounds with optimized properties for specific research applications.
Expanding the Scope of Chemical Transformations for Novel Functionalization and Scaffold Modification
The functionalization of the indole core is a rich and dynamic area of chemical research. researchgate.netrsc.org While classical methods for modifying indoles are well-established, the development of novel chemical transformations continues to expand the toolkit available to chemists. For this compound, these new methods offer exciting possibilities for creating structurally unique derivatives.
A particularly active area of research is the direct C-H functionalization of indoles. nih.govacs.org These reactions allow for the introduction of new substituents at various positions on the indole ring without the need for pre-functionalized starting materials, offering a more atom-economical approach. bohrium.com Late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is another powerful strategy for rapidly generating diverse analogs. nih.govthieme-connect.com For example, photoredox-catalyzed C-H amidation has been used for the late-stage modification of N-unprotected indoles. nih.gov
Future research will likely focus on applying these and other novel transformations to the this compound scaffold. This could involve, for instance, the selective C-H functionalization of the benzene (B151609) portion of the indole ring or the development of new reactions targeting the 5-amino group.
| Functionalization Strategy | Potential Application for this compound |
| Direct C-H Functionalization | Introduction of new substituents at various positions on the indole ring. nih.govacs.org |
| Late-Stage Functionalization | Rapid diversification of the core structure to create a library of analogs. nih.govthieme-connect.com |
| Novel Carbonylative Syntheses | Introduction of ketoamide or amide functionalities at various positions. beilstein-journals.org |
Design of Next-Generation Indole-Based Research Tools and Mechanistic Probes
Beyond their potential as therapeutic agents, indole derivatives are valuable as research tools and mechanistic probes to investigate biological processes. mdpi.com The unique photophysical properties of some indole-containing molecules make them excellent candidates for the development of fluorescent probes. nih.gov
Derivatives of this compound could be designed to act as fluorescent sensors for specific ions, molecules, or changes in the cellular environment, such as pH. nih.gov For example, by attaching a recognition unit to the indole core, it may be possible to create a probe that exhibits a change in fluorescence upon binding to a target of interest. acs.org Such tools are invaluable for studying cellular signaling pathways and for high-throughput screening assays.
Furthermore, by incorporating reactive groups or photo-crosslinkers, derivatives of this compound could be developed as mechanistic probes to identify the binding partners of a particular drug or to map out the active site of an enzyme. The development of such sophisticated chemical tools represents a significant future direction that could have a broad impact on our understanding of biology.
Q & A
Basic Research Questions
What are the standard synthetic routes for 2-(tert-butyl)-7-fluoro-1H-indol-5-amine, and what key reaction conditions influence yield?
Synthesis typically involves multi-step protocols, starting with indole scaffolds substituted with fluorine and tert-butyl groups. Key methods include:
- Nucleophilic substitution using tert-butylamine derivatives and fluoro-substituted precursors under controlled temperatures (e.g., 60–80°C) to minimize side reactions .
- Catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the amine group, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates .
- Purification via column chromatography to isolate the product, with yields heavily dependent on reaction time, catalyst loading (e.g., Pd-based catalysts), and solvent polarity .
How does the substitution pattern (tert-butyl and fluoro groups) influence the compound’s physicochemical properties?
- Steric effects : The bulky tert-butyl group at position 2 reduces rotational freedom, stabilizing the indole ring and influencing crystallinity .
- Electronic effects : The electron-withdrawing fluorine at position 7 decreases electron density on the indole ring, altering UV-Vis absorption spectra and pKa values .
- Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability in biological assays .
What safety precautions are recommended for handling this compound in laboratory settings?
- Storage : Keep in tightly closed containers in cool (<25°C), ventilated areas away from light .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Use PPE (gloves, goggles) to prevent exposure .
- Hazard mitigation : Avoid water jets in fire scenarios due to toxic fume risks; use CO₂ or dry chemical extinguishers .
Advanced Research Questions
What advanced spectroscopic techniques resolve structural ambiguities in substituted indole derivatives like this compound?
- ²⁹Si NMR : Useful for tracking tert-butyl group interactions in solid-state matrices .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₂H₁₅FN₂) and detects isotopic patterns from fluorine .
- X-ray crystallography : Resolves spatial arrangements of substituents, critical for understanding steric hindrance in binding studies .
How can computational methods predict biological activity, and what are their limitations?
- Docking simulations : Model interactions with enzymes (e.g., kinases) by analyzing hydrogen bonding between the amine group and active sites .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with observed IC₅₀ values in vitro .
- Limitations : Computational models often underestimate solvation effects and conformational dynamics, requiring experimental validation .
What strategies address contradictions in reaction yield data across synthetic protocols?
- Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst ratios to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via HPLC to detect intermediate accumulation or side-product formation .
- Cross-validation : Compare yields using alternative methods (e.g., microwave-assisted vs. traditional heating) to isolate protocol-dependent variables .
Methodological Considerations
- Data interpretation : Use statistical tools (e.g., ANOVA) to distinguish significant yield differences from experimental noise .
- Controlled degradation studies : Assess compound stability under varying pH and temperature to refine storage guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
